3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the benzothiazole ring system, along with the sulfonamide and benzamide functionalities, makes this compound particularly interesting for medicinal chemistry research.
Mechanism of Action
Target of Action
Similar compounds have been found to targetUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase in Streptococcus pneumoniae . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on the structure and the sulfonamide group present in the compound, it could potentially act as an inhibitor of the aforementioned enzyme, thereby disrupting the bacterial cell wall synthesis .
Biochemical Pathways
The compound may affect the biochemical pathway involved in bacterial cell wall synthesis . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it could potentially disrupt the formation of peptidoglycan, a key component of the bacterial cell wall .
Pharmacokinetics
Similar compounds have been found to exhibit good absorption and distribution, while their metabolism and excretion profiles vary .
Result of Action
If it acts as an inhibitor of the udp-n-acetylmuramoyl-tripeptide–d-alanyl-d-alanine ligase, it could potentially lead to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death .
Preparation Methods
The synthesis of 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with diethylsulfamoyl chloride under basic conditions.
Chlorination: The chlorination of the benzothiazole derivative is achieved using a chlorinating agent such as thionyl chloride.
Formation of the Benzamide: The final step involves the coupling of the chlorinated benzothiazole derivative with 3-chlorobenzoic acid to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase enzymes.
Biological Studies: It has been used in studies to understand the role of benzothiazole derivatives in modulating biological pathways and their potential as therapeutic agents.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substitution patterns and overall structure.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives have shown similar biological activities but with variations in their efficacy and selectivity.
6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: These compounds have been evaluated for their pharmacological activities and have shown potential as anti-inflammatory agents.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-3-22(4-2)27(24,25)14-8-9-15-16(11-14)26-18(20-15)21-17(23)12-6-5-7-13(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABXQXUXMOJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.